molecular formula C8H9BrFNO B2601246 4-Fluoroisoindolin-5-ol hydrobromide CAS No. 1447607-34-2

4-Fluoroisoindolin-5-ol hydrobromide

Cat. No.: B2601246
CAS No.: 1447607-34-2
M. Wt: 234.068
InChI Key: KAAZETMLVLYRDK-UHFFFAOYSA-N
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Description

4-Fluoroisoindolin-5-ol hydrobromide is a chemical compound with the molecular formula C8H9BrFNO. It is a derivative of isoindoline, featuring a fluorine atom at the fourth position and a hydroxyl group at the fifth position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroisoindolin-5-ol hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with isoindoline as the starting material.

    Hydroxylation: The hydroxyl group is introduced at the fifth position through a hydroxylation reaction, often using reagents like hydrogen peroxide in the presence of a catalyst.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the intermediate compound with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Fluoroisoindolin-5-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 4-Fluoroisoindolin-5-one.

    Reduction: Formation of 4-Fluoroisoindoline.

    Substitution: Formation of 4-Methoxyisoindolin-5-ol.

Scientific Research Applications

4-Fluoroisoindolin-5-ol hydrobromide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Fluoroisoindolin-5-ol hydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including those related to cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroisoindolin-5-ol hydrobromide
  • 4-Bromoisoindolin-5-ol hydrobromide
  • 4-Methoxyisoindolin-5-ol hydrobromide

Uniqueness

4-Fluoroisoindolin-5-ol hydrobromide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs.

Properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-isoindol-5-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.BrH/c9-8-6-4-10-3-5(6)1-2-7(8)11;/h1-2,10-11H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAZETMLVLYRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=C(C=C2)O)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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